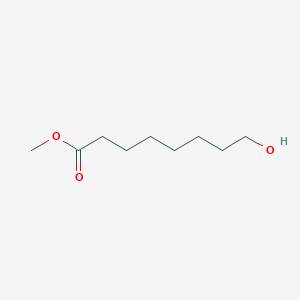

Methyl 8-hydroxyoctanoate

Description

BenchChem offers high-quality Methyl 8-hydroxyoctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-hydroxyoctanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 8-hydroxyoctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-12-9(11)7-5-3-2-4-6-8-10/h10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTIBIOIERBRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339140 | |

| Record name | Methyl 8-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20257-95-8 | |

| Record name | Methyl 8-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 8-hydroxyoctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility Profiling and Solvent Selection for Methyl 8-hydroxyoctanoate

Topic: Solubility of Methyl 8-hydroxyoctanoate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

A Technical Guide for API Synthesis and Process Optimization

Executive Summary

Methyl 8-hydroxyoctanoate (CAS: 20257-95-8) is a critical bifunctional intermediate in the synthesis of pharmaceuticals, most notably

This guide provides a comprehensive technical analysis of the solubility behavior of Methyl 8-hydroxyoctanoate. Unlike simple alkanes or highly polar acids, this amphiphilic molecule requires a nuanced solvent strategy for reaction optimization, liquid-liquid extraction, and chromatographic purification.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of Methyl 8-hydroxyoctanoate, one must analyze its molecular architecture.

Structural Analysis

-

Hydrophobic Domain: The

alkyl spacer (octanoate backbone) drives solubility in non-polar solvents but limits water solubility. -

Hydrogen Bonding Donor/Acceptor: The terminal primary hydroxyl group (-OH) acts as both a donor and acceptor, significantly increasing solubility in protic solvents (alcohols) compared to the non-hydroxy analog (Methyl Octanoate).

-

Polar Head: The methyl ester group (-COOCH

) adds moderate polarity and accepts hydrogen bonds, facilitating solubility in ethers and chlorinated solvents.

Predicted Solubility Map

Based on homologous series data (e.g., 1,8-octanediol and methyl octanoate) and Functional Group Contribution methods, the solubility profile is categorized below:

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Alcohols | Methanol, Ethanol, IPA | Very High | Strong H-bonding match with terminal -OH; alkyl chain is accommodated by alcohol's organic tail. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the ester carbonyl and alkyl chain; disrupts H-bonding aggregates. |

| Ethers | THF, MTBE, Diethyl Ether | High | Good acceptor interactions; moderate polarity matches the ester functionality. |

| Esters/Ketones | Ethyl Acetate, Acetone | High | "Like dissolves like" regarding the ester group; effective for chromatography. |

| Aliphatics | Hexane, Heptane | Moderate/Temperature Dependent | Soluble at RT due to alkyl chain, but phase separation may occur at low temperatures ( |

| Aqueous | Water, Brine | Low / Insoluble | Hydrophobic effect of the |

Protocol: High-Precision Solubility Determination

Since specific thermodynamic tables for this intermediate are often proprietary, the following self-validating protocol is the industry standard for generating internal solubility data.

The Isothermal Saturation Method (Gravimetric)

Objective: Determine the mole fraction solubility (

Workflow Diagram:

Figure 1: Workflow for the gravimetric determination of solubility.

Detailed Steps:

-

Preparation: Add excess Methyl 8-hydroxyoctanoate to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24 hours. The temperature must be controlled to

K. -

Settling: Stop stirring and allow the phases to separate for 2 hours at the same temperature.

-

Sampling: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.22 µm PTFE filter to exclude undissolved solids.

-

Quantification: Weigh the saturated solution (

), evaporate the solvent under vacuum, and weigh the dry residue ( -

Calculation:

Where

Thermodynamic Modeling Framework

For process engineering, experimental points should be fitted to a model to interpolate solubility at any temperature.

The Modified Apelblat Equation

This semi-empirical model is the gold standard for correlating solubility data of organic esters.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis.

Interpretation:

-

If B > 0 , dissolution is endothermic (solubility increases with T).

-

R² > 0.99 indicates the data is reliable for process scale-up simulations.

Strategic Solvent Selection for Purification

The solubility profile dictates the purification strategy. Methyl 8-hydroxyoctanoate is often an intermediate that requires separation from unreacted diols (too polar) or diesters (too non-polar).

Solvent Decision Tree

The following logic governs solvent choice for extraction and chromatography.

Figure 2: Strategic solvent selection for the purification of Methyl 8-hydroxyoctanoate.

Critical Insights for Process Chemists

-

Reaction Solvent: For esterification (Acid + MeOH), use Methanol as both reactant and solvent. It solubilizes the starting material (8-hydroxyoctanoic acid) effectively.

-

Work-up: Avoid using pure Hexane for extraction if the temperature is low, as the product may oil out. Use Ethyl Acetate or DCM for robust recovery from the aqueous phase.

-

Anti-Solvent Crystallization: If the product solidifies (depending on purity/temperature), Water is the most effective anti-solvent when added to a Methanol or Acetone solution.

References

-

PubChem. Methyl 8-hydroxyoctanoate (Compound). National Library of Medicine. Available at: [Link]

Methyl 8-hydroxyoctanoate boiling point and density values

The following technical guide details the physicochemical profile, synthesis, and experimental handling of Methyl 8-hydroxyoctanoate , a critical intermediate in the synthesis of bioactive lipids and pheromones (e.g., Queen Bee Acid).

CAS Registry Number: 20257-95-8 IUPAC Name: Methyl 8-hydroxyoctanoate Synonyms: 8-Hydroxyoctanoic acid methyl ester; Methyl 8-hydroxycaprylate[1]

Executive Summary

Methyl 8-hydroxyoctanoate is a bifunctional aliphatic ester characterized by a terminal hydroxyl group and a methyl ester moiety. It serves as a pivotal "Janus" molecule in organic synthesis—its dual functionality allows for selective chain elongation at the alcohol terminus or nucleophilic attack at the ester terminus. It is most notably employed as a precursor in the total synthesis of 10-hydroxy-2-decenoic acid (10-HDA) , the primary lipid component of Royal Jelly.

Due to its high boiling point and potential for intermolecular hydrogen bonding, the compound presents unique challenges in purification and handling, often requiring high-vacuum distillation or chromatographic separation.

Physicochemical Properties

The values below distinguish between experimentally verified data and high-confidence predictive models, a distinction critical for process engineering where "estimated" values can lead to equipment failure.

Table 1: Core Physical Constants

| Property | Value | Condition / Method | Reliability |

| Boiling Point (Atm) | 239.4 ± 23.0 °C | 760 mmHg (Predicted) | High (ACD/Labs Model) |

| Boiling Point (Vac) | ~135 – 140 °C | 1–2 mmHg (Estimated) | Derived from Acid BP* |

| Density | 0.978 ± 0.06 g/cm³ | 20 °C (Predicted) | High |

| Molecular Weight | 174.24 g/mol | - | Exact |

| LogP | 1.49 | Octanol/Water | Predicted |

| Refractive Index | 1.446 | 20 °C (Predicted) | Moderate |

| Appearance | Colorless to Pale Yellow Liquid | Ambient | Experimental |

*Note on Boiling Point: The corresponding free acid, 8-hydroxyoctanoic acid, has an experimental boiling point of 130°C at 1 mmHg. The methyl ester typically boils at a similar or slightly lower temperature under reduced pressure due to the removal of carboxylic acid dimerization, though the terminal hydroxyl group maintains significant hydrogen bonding character.

Mechanistic Insight: Volatility & Intermolecular Forces

Unlike simple fatty acid methyl esters (FAMEs) like methyl octanoate (BP ~193°C), Methyl 8-hydroxyoctanoate exhibits a significantly elevated boiling point (~240°C).

-

Cause: The terminal primary hydroxyl group (-CH₂OH) facilitates intermolecular hydrogen bonding, forming transient polymeric networks in the liquid phase.

-

Implication: Purification by distillation requires high vacuum (<5 mmHg) to prevent thermal degradation (transesterification or dehydration) that can occur above 150°C.

Synthetic Pathways & Experimental Protocols

The synthesis of Methyl 8-hydroxyoctanoate generally follows two primary routes: mono-esterification of the diol (low yield, high byproduct) or the selective reduction/hydrolysis of suberic acid derivatives. The most robust laboratory scale method involves the methanolysis of 8-hydroxyoctanoic acid or the Baeyer-Villiger oxidation route.

Visualization: Synthesis Workflow (Graphviz)

Detailed Protocol: Acid-Catalyzed Esterification

This protocol describes the conversion of 8-hydroxyoctanoic acid to its methyl ester, ensuring minimal oligomerization.

Reagents:

-

8-Hydroxyoctanoic acid (10.0 mmol)

-

Methanol (anhydrous, 20 mL)

-

Acetyl Chloride (0.5 mL) or Sulfuric Acid (catalytic)

-

Sodium Bicarbonate (sat.[2] aq.)

Step-by-Step Methodology:

-

Catalyst Generation: In a flame-dried round-bottom flask under Argon, cool 20 mL of anhydrous methanol to 0°C. Dropwise add Acetyl Chloride (0.5 mL). Rationale: In situ generation of anhydrous HCl avoids the introduction of water which drives the equilibrium back to the acid.

-

Addition: Add 8-hydroxyoctanoic acid (1.60 g, 10 mmol) to the solution.

-

Reflux: Warm to room temperature and then heat to reflux (65°C) for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The product will have a higher R_f than the starting acid.

-

Workup:

-

Cool reaction mixture to ambient temperature.

-

Concentrate in vacuo to remove excess methanol (do not heat above 40°C).

-

Dilute residue with Dichloromethane (DCM, 30 mL).

-

Wash with sat. NaHCO₃ (2 x 15 mL) to neutralize residual acid. Critical: Ensure aqueous phase is basic (pH > 8) to remove unreacted starting material.

-

Wash with Brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate. If high purity (>98%) is required, perform flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).

-

Note: Distillation is possible but requires a Kugelrohr apparatus (140°C @ 1 mmHg).

-

Analytical Characterization

To validate the identity of the synthesized compound, compare against these standard spectral markers.

-

¹H NMR (400 MHz, CDCl₃):

- 3.66 (s, 3H, -OCH ₃) – Distinctive methyl ester singlet.

- 3.63 (t, J = 6.5 Hz, 2H, -CH ₂OH) – Triplet indicating terminal alcohol.

- 2.30 (t, J = 7.5 Hz, 2H, -CH ₂COO-) – Alpha-methylene protons.

- 1.62 (m, 2H), 1.56 (m, 2H), 1.33 (br s, 6H) – Internal methylene chain.

-

IR Spectrum (Neat):

-

3400 cm⁻¹ (broad): O-H stretch (alcohol).

-

1735-1740 cm⁻¹ (strong): C=O stretch (ester).

-

Absence of broad carboxylic acid O-H stretch at 2500-3000 cm⁻¹.

-

Handling & Safety Profile

While specific toxicological data for this ester is limited, it should be handled with the standard precautions for aliphatic esters and alcohols.

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The terminal hydroxyl group makes it susceptible to slow oxidation to the aldehyde (8-oxooctanoate) upon prolonged exposure to air.

-

Incompatibility: Strong oxidizing agents (converts alcohol to acid/aldehyde), strong bases (hydrolysis of ester).

References

-

ChemicalBook. (2025). 8-Hydroxyoctanoic acid Properties and Boiling Point Data. Retrieved from

-

National Institute of Standards and Technology (NIST). (2024). Methyl octanoate Experimental Properties.[3][4][5][6] NIST Chemistry WebBook, SRD 69. Retrieved from

-

PubChem. (2025).[3] Methyl 8-hydroxyoctanoate Compound Summary (CID 554055). National Center for Biotechnology Information. Retrieved from [5]

-

ChemSrc. (2025).[3][7] 1,8-Octanediol Physical Properties and Synthesis. Retrieved from

-

GuideChem. (2025). 3-Hydroxyoctanoic acid Boiling Point and Density.[3] Retrieved from

Sources

- 1. Eicosane (CAS 112-95-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Methyl formate | HCOOCH3 | CID 7865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Using Volatile Oxidation Products to Predict the Inflammatory Capacity of Oxidized Methyl Linoleate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,8-Octanediol | CAS#:629-41-4 | Chemsrc [chemsrc.com]

Methyl 8-Hydroxyoctanoate: Synthetic Architectures and Functional Applications

Executive Summary

Methyl 8-hydroxyoctanoate (CAS: 20257-95-8) represents a critical bifunctional building block in the landscape of organic synthesis and materials science. Defined by its

This technical guide synthesizes the chemo-enzymatic production, polymerization kinetics, and pharmaceutical utility of methyl 8-hydroxyoctanoate, designed for application scientists requiring high-purity protocols and mechanistic depth.

Structural Significance & Chemical Properties

The utility of methyl 8-hydroxyoctanoate lies in its bifunctionality and chain length .

-

The

Spacer Effect: Unlike shorter chains ( -

Orthogonal Reactivity: The primary alcohol is nucleophilic and oxidation-prone, while the methyl ester is electrophilic and susceptible to hydrolysis or transesterification. This allows chemists to selectively modify one end without protecting the other, streamlining synthetic pathways.

Key Physicochemical Data

| Property | Value | Relevance |

| CAS Number | 20257-95-8 | Identity verification |

| Molecular Formula | Stoichiometric calculations | |

| Molecular Weight | 174.24 g/mol | Yield determination |

| Boiling Point | ~135°C (at 2 mmHg) | Purification via vacuum distillation |

| Solubility | Soluble in EtOH, | Compatible with organic synthesis |

Synthetic Methodologies: The "Make vs. Buy" Decision

While commercially available, high-purity synthesis is often required for specific isotopic labeling or scale-up. Two primary routes dominate: Classic Chemical Mono-functionalization and Biocatalytic Desymmetrization .

Chemical Route: The Statistical Challenge

The classic synthesis involves the mono-esterification of suberic acid (octanedioic acid) or the reduction of dimethyl suberate.

-

Challenge: Statistical probability dictates a mixture of di-acid, mono-ester, and di-ester (25:50:25 ratio) when reacting a diacid with 1 equivalent of methanol.

-

Solution: Continuous extraction or the use of solid-supported reagents can shift this equilibrium, but purification remains labor-intensive.

Biocatalytic Route: The Precision Approach

Enzymatic synthesis using lipases (e.g., Candida antarctica Lipase B, CALB) offers superior regioselectivity.

-

Mechanism: Lipases can selectively hydrolyze the diester (dimethyl suberate) at one position or selectively esterify the diacid.

-

Advantage: This method operates under mild conditions (ambient temperature, neutral pH), preventing the oligomerization often seen in acid-catalyzed chemical routes.

Biosynthetic Pathway (Metabolic Engineering)

Recent advances in metabolic engineering utilize yeast strains (Saccharomyces cerevisiae) modified with cytochrome P450 monooxygenases (CYP) to hydroxylate octanoic acid at the

Visualization of Synthetic Pathways

Figure 1: Comparative synthetic pathways. The enzymatic route (Green) offers the highest selectivity, avoiding statistical mixtures common in direct chemical esterification.

Functional Derivatization & Applications

Polymerization: Poly(8-hydroxyoctanoate)

Methyl 8-hydroxyoctanoate is a monomer for Poly(8-hydroxyoctanoate) [P(8HO)] , a semi-crystalline polyester.

-

Reaction Type: Transesterification polycondensation.

-

Catalysts: Titanium(IV) isopropoxide or Lipase (enzymatic polymerization).

-

Material Properties: P(8HO) exhibits properties similar to Polycaprolactone (PCL) but with lower melting points and higher hydrophobicity due to the longer alkyl chain. It is fully biodegradable and biocompatible, making it a candidate for soft tissue engineering scaffolds .

Pharmaceutical Linkers & Intermediates

-

Aldehyde Generation: Oxidation of the hydroxyl group (via Swern or PCC) yields Methyl 8-oxooctanoate . This aldehyde is a crucial intermediate for Wittig reactions to extend carbon chains, often used in the synthesis of insect pheromones and prostaglandin analogs.

-

Royal Jelly Analogs: It serves as a structural homolog to 10-hydroxy-2-decenoic acid (10-HDA), used in research to map the structure-activity relationship (SAR) of fatty acid signaling in immunological pathways.

Experimental Protocols

Protocol A: Enzymatic Desymmetrization (Recommended)

Rationale: This protocol maximizes yield and purity by avoiding statistical product distributions.

Materials:

-

Dimethyl suberate (10 mmol)

-

Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

-

Solvent: Cyclohexane or Toluene (Anhydrous)

-

Nucleophile: 1-Octanol (acting as a selective acceptor) or controlled Hydrolysis buffer.

Workflow:

-

Dissolution: Dissolve dimethyl suberate (2.02 g, 10 mmol) in 50 mL of anhydrous cyclohexane.

-

Enzyme Addition: Add 100 mg of immobilized CALB.

-

Incubation: Stir at 30°C at 200 RPM. Monitor reaction via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Termination: Filter off the immobilized enzyme (enzyme can be recycled).

-

Purification: Concentrate the filtrate under reduced pressure. The mono-ester is separated from unreacted diester via silica gel column chromatography.

Protocol B: Polycondensation to P(8HO)

Rationale: Demonstrates the material science application of the monomer.

Workflow:

-

Charge: Place Methyl 8-hydroxyoctanoate (5 g) in a Schlenk tube.

-

Catalyst: Add Titanium(IV) isopropoxide (0.1 wt%).

-

Pre-polymerization: Heat to 160°C under nitrogen flow for 4 hours (removes methanol byproduct).

-

Polymerization: Increase temperature to 180°C and apply high vacuum (<0.1 mmHg) for 6 hours to drive the equilibrium toward high molecular weight polymer.

-

Recovery: Dissolve the resulting viscous melt in chloroform and precipitate into cold methanol.

Visualization: Derivatization Logic

Figure 2: Functional divergence of Methyl 8-hydroxyoctanoate. The molecule serves as a gateway to three distinct industrial sectors: Agrochemicals (Red), Materials Science (Green), and Pharmaceuticals (Yellow).

References

-

Enzymatic Synthesis & Lipase Selectivity

-

Polymerization & Material Properties

-

Chemical Data & Safety

-

Biosynthetic Engineering

- Title: De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae.

- Source: N

-

URL:[Link]

- Title: Method of preparation of 8-hydroxyoctanoic acid (Patent WO1990008125A2).

Sources

Difference between Methyl 8-hydroxyoctanoate and 8-hydroxyoctanoic acid

Technical Whitepaper: Comparative Analysis of 8-Hydroxyoctanoic Acid and Methyl 8-hydroxyoctanoate

Executive Summary

This technical guide provides a rigorous comparative analysis of 8-Hydroxyoctanoic Acid (8-HOA) and its ester derivative, Methyl 8-hydroxyoctanoate (Me-8-HO) . While structurally similar, these compounds diverge significantly in their physicochemical behavior, synthetic utility, and polymerization kinetics.

For the drug development and polymer scientist, the choice between the acid and the ester is rarely arbitrary. 8-HOA serves as the "native" monomer for bio-based polyhydroxyalkanoates (PHAs) and a direct metabolic intermediate. In contrast, Me-8-HO acts as a "capped" monomer, offering superior volatility for gas-phase analysis and a controlled transesterification pathway for precision polymerization, avoiding the stoichiometric water inhibition observed with the free acid.

Part 1: Physicochemical Characterization[1]

The functional distinction begins with their physical state and solubility profiles. The masking of the carboxylic acid significantly alters the intermolecular hydrogen bonding network.

Table 1: Comparative Physicochemical Properties

| Property | 8-Hydroxyoctanoic Acid (8-HOA) | Methyl 8-hydroxyoctanoate (Me-8-HO) |

| CAS Number | 764-89-6 | 20257-95-8 |

| Molecular Formula | ||

| Molecular Weight | 160.21 g/mol | 174.24 g/mol |

| Physical State (RT) | Solid (Crystalline Powder) | Liquid (Viscous) |

| Melting Point | 59–63 °C | < 25 °C (Estimated) |

| Boiling Point | 130 °C (at 1 mmHg) | ~115–120 °C (at 1 mmHg) |

| pKa | 4.77 (Carboxylic Acid) | N/A (Ester is non-ionizable) |

| Solubility (Water) | Moderate (pH dependent) | Low (Immiscible) |

| Solubility (Organic) | Polar solvents (Ethanol, DMSO) | Non-polar/Polar (Hexane, DCM, EtOAc) |

Critical Insight: The solid state of 8-HOA at room temperature necessitates heating or solvation for reactions, whereas liquid Me-8-HO allows for solvent-free (bulk) polymerization at lower temperatures, preserving sensitive enzymatic catalysts.

Part 2: Synthetic Pathways & Interconversion

The synthesis of these compounds highlights the shift from traditional petrochemical oxidation to modern biocatalysis.

Biocatalytic Synthesis (Green Route)

The most selective route to 8-HOA is the terminal (

Chemical Synthesis & Interconversion[2]

-

From Diols: Selective oxidation of 1,8-octanediol using "green" oxidants (

) often yields a mixture; protection strategies are required to stop at the hydroxy-acid stage. -

Esterification: Me-8-HO is rarely synthesized de novo. It is predominantly generated by acid-catalyzed esterification of 8-HOA to facilitate purification (distillation) or analysis.

Figure 1: Synthesis and Interconversion Workflow

Caption: Biocatalytic origin of 8-HOA and the reversible equilibrium with its methyl ester, leading to divergent polymerization mechanisms.

Part 3: Reactivity & Polymerization Kinetics[3]

This is the most critical differentiator for material scientists. Both compounds are AB-type monomers capable of self-polymerization to form Poly(8-hydroxyoctanoate) [P(8HO)], a biodegradable polyester. However, the kinetics and byproducts differ fundamentally.

A. 8-HOA: Direct Polycondensation

-

Mechanism: Step-growth polymerization driven by the reaction of the hydroxyl group with the free carboxylic acid.

-

Byproduct: Water (

). -

Challenge: High viscosity at high conversion traps water molecules. Since the reaction is an equilibrium, trapped water triggers depolymerization (hydrolysis), limiting the Molecular Weight (

) achievable without aggressive vacuum or azeotropic distillation.

B. Me-8-HO: Transesterification Polymerization

-

Mechanism: Enzymatic or catalytic transesterification where the hydroxyl group attacks the methyl ester.

-

Byproduct: Methanol (

). -

Advantage: Methanol is more volatile than water and easier to remove from the viscous polymer melt. This route, often catalyzed by Candida antarctica Lipase B (CALB) , yields polymers with higher

and lower polydispersity (PDI).

Protocol: Lipase-Catalyzed Polymerization of Me-8-HO

Objective: Synthesis of high-Mw P(8HO) via green catalysis.

-

Preparation: In a dried Schlenk tube, dissolve Methyl 8-hydroxyoctanoate (10 mmol) in dry Toluene (2 mL) or use bulk (solvent-free).

-

Catalyst Addition: Add immobilized CALB (e.g., Novozym 435, 10% w/w relative to monomer). Note: Enzyme must be pre-dried over

to prevent hydrolysis. -

Oligomerization (Stage 1): Stir at 60–80°C under nitrogen flow for 4 hours. Methanol is generated.

-

Polymerization (Stage 2): Apply high vacuum (< 2 mmHg) at 80°C for 24–48 hours. This drives the equilibrium by removing methanol.

-

Purification: Dissolve crude polymer in Chloroform; filter to remove enzyme; precipitate in cold Methanol.

Part 4: Analytical Methodologies (GC-MS)

Analytical distinction is vital because 8-HOA is non-volatile and thermally unstable in its native form, leading to peak tailing or degradation in Gas Chromatography (GC).

Analysis Strategy:

-

Me-8-HO: Can be analyzed directly on polar columns (e.g., DB-Wax), but optimal peak shape requires silylation of the free hydroxyl group.

-

8-HOA: Requires a double derivatization or a simultaneous one-pot derivatization to block both the polar acid and hydroxyl groups.

Standard Operating Procedure (SOP) for GC-MS:

| Step | 8-Hydroxyoctanoic Acid (Acid) | Methyl 8-hydroxyoctanoate (Ester) |

| 1.[1][2][3] Derivatization Reagent | BSTFA + 1% TMCS (Silylation) | BSTFA + 1% TMCS (Silylation) |

| 2. Reaction Target | Converts -COOH to -TMS esterConverts -OH to -TMS ether | Converts -OH to -TMS ether(-COOMe remains unchanged) |

| 3. Resulting Species | Bis-TMS derivative (More volatile, higher MW) | TMS-ether Methyl ester (Distinct retention time) |

| 4. Mass Spec Signature | Characteristic fragment: [M-15] (Loss of methyl from TMS) | Characteristic fragment: m/z 73 (TMS) and m/z 59 (COOMe) |

Figure 2: Analytical Derivatization Logic

Caption: Derivatization pathways required for accurate GC-MS quantification.

Part 5: Pharmaceutical & Industrial Applications[2][7][8][9][10]

-

Lipoic Acid Synthesis: 8-HOA is a structural backbone analog for

-Lipoic Acid (6,8-thioctic acid). While industrial synthesis typically proceeds via the Friedel-Crafts acylation of ethylene with adipoyl chloride, 8-HOA serves as a precursor for 8-bromooctanoic acid , a key intermediate in alternative convergent synthesis routes for labeled or chiral lipoic acid derivatives. -

Bioplastics (PHAs): Poly(8-hydroxyoctanoate) is a medium-chain-length PHA (mcl-PHA). Unlike brittle PLA (polylactic acid), P(8HO) is elastomeric with a low melting point (

) and glass transition temperature (

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69820, 8-Hydroxyoctanoic acid. Retrieved from [Link]

-

Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Proceedings of the Japan Academy, Series B. Retrieved from [Link]

-

Kim, B., et al. (2018). Identification of ω- or (ω-1)-Hydroxylated Medium-Chain Acylcarnitines as Novel Urinary Biomarkers. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

Sources

Metabolic Engineering & Synthetic Utility of Methyl 8-Hydroxyoctanoate Precursors

Topic: Biological Significance of Methyl 8-Hydroxyoctanoate Precursors Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Technical Guide to Biocatalysis, Pathway Engineering, and Pharmacological Applications[1]

Executive Summary

Methyl 8-hydroxyoctanoate (M8HO) represents a critical bifunctional "chiral synthon" in modern organic synthesis and metabolic engineering.[1] While often overshadowed by its longer-chain counterparts, this C8-hydroxy ester serves as a pivotal intermediate in the synthesis of Prostaglandin analogs , Lipoic acid derivatives , and Antibody-Drug Conjugate (ADC) linkers .[1]

This guide analyzes the biological significance of its precursors—specifically Methyl Octanoate and Octanoic Acid —and details the engineered enzymatic pathways required to overcome the natural kinetic barriers of terminal (

The Biochemistry of Precursors: Methyl Octanoate vs. Octanoic Acid

The biological production of M8HO is not a native high-flux pathway in wild-type organisms.[1] It requires the precise manipulation of Cytochrome P450 (CYP) monooxygenases to accept specific precursors. Understanding the substrate dynamics is the first step in experimental design.

The Substrate Specificity Challenge

Natural P450s (e.g., Bacillus megaterium CYP102A1/BM3) prefer long-chain fatty acids (C12–C18).[1][2] They naturally oxidize at the sub-terminal (

To produce M8HO, researchers must utilize Methyl Octanoate as the precursor for two reasons:

-

Cellular Uptake: Methyl esters cross bacterial membranes via passive diffusion more efficiently than ionized free fatty acids (Octanoate), reducing the metabolic burden of active transport.

-

Active Site Engineering: The methyl ester moiety lacks the anionic charge of the carboxylate. In engineered CYP variants (e.g., F87V/L188Q ), this hydrophobicity prevents premature "anchoring" at the entrance of the heme pocket, allowing the shorter C8 chain to slide deeper toward the heme iron for terminal oxidation.

Mechanism of -Hydroxylation

The conversion of the precursor (Methyl Octanoate) to the product (M8HO) follows a radical rebound mechanism mediated by the Compound I species of the P450 heme.

Reaction Stoichiometry:

Pathway Visualization

The following diagram illustrates the engineered metabolic flux required to divert Methyl Octanoate toward M8HO rather than

Caption: Engineered CYP102A1 pathway diverting Methyl Octanoate to M8HO, minimizing over-oxidation.

Experimental Protocol: Biocatalytic Production

This protocol describes the synthesis of Methyl 8-hydroxyoctanoate using a whole-cell biocatalyst (E. coli BL21 expressing CYP102A1 mutant).[1]

Reagents & Strain Construction

-

Host: E. coli BL21(DE3).[1]

-

Plasmid: pET28a containing CYP102A1 (A74G/F87V/L188Q).[1]

-

Substrate: Methyl Octanoate (98%, Sigma-Aldrich).[1]

-

Cofactor Regeneration: Glucose (to support NADPH production via pentose phosphate pathway).[1]

Step-by-Step Methodology

-

Inoculation: Inoculate 10 mL LB broth (with 50 µg/mL Kanamycin) with a single colony.[1] Incubate overnight at 37°C, 250 rpm.

-

Induction: Transfer to 1 L Terrific Broth (TB). Grow to OD600 = 0.[1]8. Induce with 0.5 mM IPTG and supplement with 0.5 mM

-ALA (heme precursor).[1] -

Expression Phase: Lower temperature to 25°C and incubate for 20 hours to maximize soluble protein expression.

-

Biotransformation:

-

Extraction:

Analytical Validation (GC-MS)

To validate the regioselectivity (terminal vs. sub-terminal), the product must be derivatized.

-

Derivatization: Treat 100 µL extract with BSTFA + 1% TMCS (60°C, 30 min) to form TMS-esters.

-

GC Parameters: DB-5MS column.[1] Temp program: 100°C (1 min)

10°C/min -

Identification: Look for the mass shift of +72 Da (TMS group) on the terminal carbon fragment.

Pharmacological & Industrial Applications[3][4]

The significance of M8HO precursors lies in the versatility of the resulting hydroxylated product.

Comparative Applications Table

| Application Domain | Target Molecule | Role of Methyl 8-Hydroxyoctanoate |

| Drug Discovery | Octimibate | Precursor for the imidazolyloxyalkane chain (antihyperlipidemic activity).[1] |

| Linker Chemistry | PROTACs / ADCs | Bifunctional linker (HO-R-COOMe) used to conjugate E3 ligase ligands to target proteins.[1] |

| Polymer Science | Poly(8-hydroxyoctanoate) | Monomer for synthesizing polyesters with high elasticity and low crystallinity.[1] |

| Natural Products | Lipoic Acid | Structural analog used to probe Lipoic Acid Ligase (LplA) specificity.[1] |

Drug Development Focus: The "Linker" Utility

In modern drug development, specifically for Proteolysis Targeting Chimeras (PROTACs) , the length and hydrophobicity of the linker are crucial for ternary complex formation.

-

Significance: The C8 chain of Methyl 8-hydroxyoctanoate provides an optimal "Goldilocks" distance (approx. 10-12 Å) that prevents steric clash between the E3 ligase and the target protein, while the methyl ester allows for facile amide coupling reactions.

Experimental Workflow Diagram

The following diagram outlines the workflow from precursor selection to drug conjugate synthesis.

Caption: End-to-end workflow from Methyl Octanoate precursor to pharmaceutical application.

References

-

Whitehouse, C. J. C., et al. (2012). "P450BM3 (CYP102A1): Connecting the dots."[1] Chemical Society Reviews.[1] Link

-

Scheller, U., et al. (1998). "Oxygenation Cascade in Conversion of N-Alkanes to α,ω-Dioic Acids Catalyzed by Cytochrome P450 52A3."[1] Journal of Biological Chemistry. Link

-

Kusunose, M., et al. (1964). "Enzymatic ω-Oxidation of Fatty Acids."[1] Journal of Biological Chemistry. Link

-

Urlacher, V. B., & Girhard, M. (2012). "Cytochrome P450 monooxygenases: an update on classes, catalytic mechanism, and industrial application."[1] Trends in Biotechnology. Link

-

ChemScene. "Methyl 8-hydroxyoctanoate Product Information." ChemScene Catalog. Link

Sources

Stability of Methyl 8-hydroxyoctanoate in Ambient Conditions

Executive Summary

Methyl 8-hydroxyoctanoate (CAS 762-13-0) acts as a bifunctional "AB-type" monomer and a versatile linker in pharmaceutical synthesis. While chemically robust over short durations, its stability in ambient conditions is compromised by three distinct thermodynamic vectors: hydrolysis of the ester moiety, oxidative dehydrogenation of the terminal hydroxyl, and entropy-driven oligomerization (transesterification).

This guide delineates the physicochemical baseline of the molecule, maps its degradation pathways, and provides a self-validating experimental framework for assessing its stability in real-time.

Chemical Identity & Physicochemical Baseline

Before assessing stability, the compound’s baseline properties must be established to distinguish between intrinsic characteristics and degradation artifacts.

| Property | Specification | Stability Implication |

| IUPAC Name | Methyl 8-hydroxyoctanoate | N/A |

| CAS Number | 762-13-0 (alt. 20257-95-8) | Reference standard tracking |

| Molecular Formula | C₉H₁₈O₃ (MW: 174.24 g/mol ) | Mass balance calculations |

| Physical State | Colorless to pale yellow oil | Color change indicates oxidation |

| Boiling Point | ~135–140 °C (at 10 mmHg) | High thermal stability (short term) |

| Solubility | Miscible in EtOH, Et₂O, CHCl₃; Immiscible in H₂O | Hydrolysis occurs at the biphasic interface |

| Flash Point | >110 °C | Low flammability risk under ambient storage |

Mechanistic Degradation Pathways

The molecule contains two reactive termini: a methyl ester (

Pathway A: Hydrolysis (Moisture Sensitivity)

The methyl ester is susceptible to hydrolysis, catalyzed by trace acids or bases on glass surfaces or ambient humidity.

-

Mechanism: Nucleophilic attack of water on the carbonyl carbon.[1]

-

Product: 8-Hydroxyoctanoic acid + Methanol.[2]

-

Indicator: Increase in acidity (lower pH) and loss of methyl signal in NMR.

Pathway B: Auto-Oxidation (Air Sensitivity)

The primary terminal alcohol is metastable in the presence of atmospheric oxygen, particularly if trace metal ions (Fe, Cu) are present in the storage vessel.

-

Mechanism: Radical-mediated dehydrogenation.

-

Product: Methyl 8-oxooctanoate (Aldehyde)

Suberic acid monomethyl ester (Carboxylic Acid). -

Indicator: Appearance of aldehyde proton signals (~9.7 ppm) or distinct "rancid" odor.

Pathway C: Oligomerization (The "AB-Monomer" Effect)

As an AB-monomer (containing both nucleophile and electrophile), Methyl 8-hydroxyoctanoate is prone to step-growth polymerization (transesterification) even without external catalysts over long periods.

-

Mechanism: Intermolecular attack of the hydroxyl group of one molecule onto the ester carbonyl of another.

-

Product: Linear dimers, trimers, and eventually Poly(8-hydroxyoctanoate) + Methanol.

-

Indicator: Increase in viscosity and broadening of NMR peaks.

Visualizing the Degradation Network

The following diagram illustrates the competing pathways that dictate the shelf-life of the compound.

Figure 1: Competing degradation pathways for Methyl 8-hydroxyoctanoate in ambient conditions.

Stability Under Ambient Conditions

Based on the chemical structure and degradation mechanisms, the stability profile is categorized below.

| Condition | Stability Rating | Mechanism of Failure | Timeframe to >1% Degradation |

| Inert (Ar/N₂), 4°C | Excellent | Negligible | > 12 Months |

| Ambient Air, 25°C, Dry | Good | Slow Oxidation / Dimerization | 3–6 Months |

| Ambient Air, 25°C, Humid | Moderate | Hydrolysis | 4–8 Weeks |

| Light Exposed, 25°C | Poor | Photo-oxidation | 2–4 Weeks |

| Acidic/Basic Environment | Critical | Rapid Hydrolysis | Hours to Days |

Key Insight: The "silent killer" for this compound is oligomerization . Unlike hydrolysis, which requires water, oligomerization is intrinsic. Storing the neat liquid at room temperature allows slow transesterification, gradually turning the oil into a viscous gum.

Experimental Protocols for Stability Assessment

To rigorously validate the quality of a Methyl 8-hydroxyoctanoate batch, use the following self-validating workflows.

Protocol A: Rapid Purity Check (GC-MS)

Use this for routine "Go/No-Go" decisions before synthesis.

-

Sample Prep: Dilute 10 µL of Methyl 8-hydroxyoctanoate in 1 mL of anhydrous Dichloromethane (DCM).

-

Internal Standard: Add 5 µL of Dodecane (inert standard) to normalize injection volume errors.

-

Method: Split injection (20:1), DB-5ms column, 50°C to 250°C ramp.

-

Validation Criteria:

-

Peak A (Monomer): Retention time ~X min (Major peak).

-

Peak B (Dimer): Elutes significantly later (higher MW).

-

Peak C (Acid): Often tails or requires derivatization (BSTFA) to see clearly.

-

Pass: Monomer Area > 98%.

-

Protocol B: Long-Term Forced Degradation Study

Use this to determine shelf-life for regulatory filing.

Workflow Diagram:

Figure 2: Forced degradation workflow for stability profiling.

Step-by-Step Methodology:

-

Preparation: Divide 500 mg of sample into three borosilicate glass vials.

-

Conditioning:

-

Vial 1 (Control): Flush with Nitrogen, seal with parafilm, store at 4°C.

-

Vial 2 (Oxidative): Leave cap loose, expose to ambient light/air on benchtop.

-

Vial 3 (Hydrolytic): Place in a desiccator containing a saturated NaCl solution (creates ~75% RH) or add 5 µL water directly.

-

-

Analysis (NMR):

-

Dissolve 20 mg from each vial in

. -

Key Signals to Watch:

-

3.66 ppm (s, 3H,

-

3.63 ppm (t, 2H,

-

4.05 ppm (t, 2H,

-

3.66 ppm (s, 3H,

-

Handling & Storage Best Practices

To maximize the lifecycle of Methyl 8-hydroxyoctanoate:

-

Primary Storage: Store at 2–8°C . Low temperature kinetically inhibits both hydrolysis and oligomerization.

-

Atmosphere: Store under an inert blanket (Argon or Nitrogen). This eliminates Pathway B (Oxidation).

-

Container: Use amber glass to prevent photo-initiated radical formation. Ensure caps are PTFE-lined to prevent leaching of plasticizers which can catalyze degradation.

-

Re-purification: If the compound has degraded (dimerized), it can often be recovered by vacuum distillation . The monomer boils at a lower temperature than the dimer/oligomers.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 554055, Methyl 8-hydroxyoctanoate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Methyl 8-hydroxyoctanoate. Retrieved from [Link][3]

-

Li, X., et al. (2008). Polyhydroxyalkanoate matrices as cell growth supporting materials. Biomaterials. (Contextual reference for polymerization of hydroxy-esters). Retrieved from [Link]

Sources

Methodological & Application

Protocol for the synthesis of Methyl 8-hydroxyoctanoate from azelaic acid

Application Note: Chemoselective Synthesis of Methyl 8-hydroxyoctanoate from Azelaic Acid

Executive Summary

This protocol details the synthesis of Methyl 8-hydroxyoctanoate (CAS: 20257-95-8), a critical bifunctional intermediate used in the synthesis of pharmaceuticals (e.g., glitazones), perfumery, and polymer cross-linking.

The Challenge: Azelaic acid (

Strategic Reaction Pathway

The synthesis is divided into three distinct phases to maximize control over the oxidation state and symmetry of the molecule.

Phase 1: Quantitative Esterification to Dimethyl Azelate. Phase 2: Desymmetrization via Controlled Partial Hydrolysis. Phase 3: Chemoselective Reduction of the Carboxylic Acid.

Figure 1: Strategic workflow for the desymmetrization of azelaic acid.

Detailed Experimental Protocol

Phase 1 & 2: Synthesis of Monomethyl Azelate (The Precursor)

Note: While direct mono-esterification is possible, it often yields a difficult-to-separate mixture. The "Diester-Hydrolysis" route allows for a robust "pH-Switch" purification (See Figure 2).

Reagents:

-

Azelaic Acid (98%+)

-

Methanol (anhydrous)

-

Sulfuric Acid (catalytic)

-

Potassium Hydroxide (KOH)[1]

-

Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step:

-

Diester Formation: Dissolve Azelaic Acid (10.0 g, 53 mmol) in MeOH (50 mL). Add

(0.5 mL). Reflux for 4 hours. Concentrate in vacuo. Dissolve residue in DCM, wash with sat. -

Partial Hydrolysis: Dissolve DMA (10.0 g, 46 mmol) in MeOH (40 mL).

-

Controlled Addition: Prepare a solution of KOH (1.29 g, 23 mmol, 0.5 equivalents ) in MeOH (10 mL). Add this dropwise to the DMA solution at 0°C over 30 minutes.

-

Scientist's Insight: Using 0.5 eq of base is crucial. It ensures the statistical mixture contains mostly Starting Material (Diester) and Product (Monoester) , with negligible Diacid . The unreacted Diester can be recycled.

-

-

Reaction: Stir at room temperature (RT) for 12 hours. Solvent is removed under reduced pressure.[2]

Purification (The pH Switch):

-

Partition 1: Add water (50 mL) and DCM (50 mL) to the crude residue. Shake and separate.

-

Acidification: Acidify the aqueous layer to pH 2 using 1M HCl.

-

Partition 2: Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Isolation: Dry combined organic layers (

) and concentrate.-

Yield: ~4.0 g Monomethyl Azelate (White solid).

-

Purity: >98% (by TLC/NMR).

-

Phase 3: Chemoselective Reduction (The Critical Step)

Target: Reduction of -COOH to

Reagents:

-

Monomethyl Azelate (from Phase 2)[6]

-

Borane-Dimethyl Sulfide Complex (BMS) (2.0M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (for quench)[3]

Safety Protocol:

-

Hazard: BMS produces diborane gas and is pyrophoric. Perform all steps under an inert atmosphere (

or Ar) in a fume hood. -

Exotherm: The reaction is exothermic; strict temperature control is required.

Step-by-Step:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, septum, and nitrogen inlet.

-

Solvation: Add Monomethyl Azelate (4.0 g, 19.8 mmol) and anhydrous THF (40 mL). Cool the solution to 0°C (ice bath).

-

Addition: Slowly add BMS (11.0 mL, 22 mmol, 1.1 eq) dropwise via syringe over 20 minutes.

-

Observation: Hydrogen gas evolution will occur (

). Ensure venting through a bubbler.

-

-

Reaction: Allow the mixture to warm to RT and stir for 3–4 hours.

-

Quench: Cool back to 0°C. Very slowly add Methanol (10 mL).

-

Caution: Vigorous bubbling (

evolution). This destroys excess Borane and breaks down the boron-ester intermediate into trimethyl borate (

-

-

Workup: Concentrate the solution on a rotary evaporator.

-

Crucial Step: Add fresh MeOH (20 mL) and concentrate again. Repeat 3 times. This azeotropes away the volatile trimethyl borate.

-

-

Final Purification: The residue is purified via flash column chromatography (Silica gel, Hexane:EtOAc 80:20).

Data Summary:

| Parameter | Specification |

| Appearance | Colorless viscous oil |

| Yield (Step 3) | 85 - 92% |

| 1H NMR (CDCl3) | |

| IR Spectrum | 3400 cm⁻¹ (broad, -OH), 1735 cm⁻¹ (sharp, Ester C=O) |

Process Logic & Troubleshooting

Self-Validating Purification System

The success of this protocol relies on the solubility differences utilized in Phase 2. The diagram below illustrates how the "pH Switch" guarantees purity without complex chromatography.

Figure 2: The "pH Switch" purification logic for isolating Monomethyl Azelate.

Troubleshooting Guide

-

Low Yield in Reduction: Ensure the Borane reagent is fresh.

degrades over time; -

Ester Reduction (Impurity): If 1,8-octanediol is observed, the temperature was likely too high (>25°C) or the reaction time too long. Keep strictly at RT.

-

Boron Residues: If the product is "gummy" or has broad NMR peaks, boron salts remain. Perform the MeOH co-evaporation step rigorously (Step 6 of Phase 3).

References

-

Brown, H. C., & Choi, Y. M. (1982). The Selective Reduction of Carboxylic Acids to Alcohols in the Presence of Esters with Borane-Dimethyl Sulfide. Synthesis.

-

Sigma-Aldrich. (n.d.). Monomethyl Azelate Product Specification & Safety Data.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75009, Monomethyl azelate.

-

Common Organic Chemistry. (2023). Reduction of Carboxylic Acids to Alcohols using Borane Reagents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Azelaic Acid Monoethyl Ester synthesis - chemicalbook [chemicalbook.com]

- 3. DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use - Google Patents [patents.google.com]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. mono-Methyl azelate - mono-Methyl nonanedioate, Azelaic acid monomethyl ester [sigmaaldrich.com]

- 6. Monomethyl azelate | C10H18O4 | CID 75009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 8. Preparation and Evaluation of Azelaic Acid Topical Microemulsion Formulation: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP3708152B1 - Azelaic acid gel, and preparation method and application thereof - Google Patents [patents.google.com]

Advanced Synthesis Protocols for Poly(8-hydroxyoctanoate) [P(8HO)]

This Application Note and Protocol guide details the synthesis of Poly(8-hydroxyoctanoate) [P(8HO)] , a linear aliphatic polyester.

Important Distinction: This guide focuses on the chemically/enzymatically synthesized linear polyester derived from 8-hydroxyoctanoic acid (an

Executive Summary & Scientific Rationale

Poly(8-hydroxyoctanoate) [P(8HO)] is an emerging semicrystalline bioplastic belonging to the family of poly(

Key Mechanistic Drivers:

-

Polymerization Mode: Step-growth polycondensation. High molecular weight (MW) requires the removal of the condensate (water) to drive the equilibrium toward the polymer (

). -

Catalytic Strategy:

-

Route A (Industrial/High-Performance): Metal-catalyzed melt polycondensation at high temperature (>150°C) using Titanium(IV) or Tin(II) catalysts.

-

Route B (Green/Precision): Enzymatic polycondensation at mild temperature (<90°C) using Immobilized Lipase B from Candida antarctica (Novozym 435).

-

Pre-Synthesis Requirements: Monomer Purity

Achieving high molecular weight (

Monomer: 8-Hydroxyoctanoic Acid (8-HOA)[1][2][3][4]

-

Source: Often synthesized via hydrogenation of suberic acid or bio-catalytic hydroxylation of octanoic acid.

-

Purity Requirement:

(GC/HPLC). -

Pre-treatment: Monomer must be dried in a vacuum desiccator over P

O

Protocol A: Metal-Catalyzed Melt Polycondensation

Objective: Synthesis of high-molecular-weight P(8HO) for structural applications. Mechanism: Coordination-insertion mechanism where the metal center activates the carbonyl group, facilitating nucleophilic attack by the hydroxyl terminus.

Materials

-

Monomer: 8-Hydroxyoctanoic acid (10 g, ~62.4 mmol).

-

Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)

) or Tin(II) 2-ethylhexanoate (Sn(Oct)-

Concentration: 300 ppm relative to monomer.

-

-

Equipment: Schlenk line (dual manifold), mechanical stirrer (high torque), oil bath, liquid nitrogen trap.

Experimental Workflow

Step 1: Esterification (Oligomerization)

-

Charge 10 g of 8-HOA into a 50 mL three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.

-

Purge the system with dry N

for 30 minutes. -

Heat the flask to 160°C under continuous N

flow. -

Stir at 300 RPM for 2 hours. Water will evolve; allow it to escape through the vent.

-

Checkpoint: The mixture should turn from a white powder to a clear, viscous melt.

-

Step 2: Polycondensation (Transesterification)

-

Add the catalyst (e.g., 15

L of Ti(OiPr) -

Increase temperature to 200°C - 220°C .

-

Critical Step: Slowly apply vacuum over 30 minutes to prevent bumping. Reach a final pressure of < 1 mmHg (Torr) .

-

Continue reaction for 4–6 hours.

-

Observation: Viscosity will increase dramatically (Weissenberg effect may be observed).

-

Termination: Stop when the stirrer torque reaches the equipment limit or viscosity plateaus.

-

Step 3: Purification

-

Cool the reactor to room temperature under N

. The polymer will solidify. -

Dissolve the crude polymer in Chloroform (CHCl

) at 50°C (10% w/v). -

Precipitate dropwise into a 10-fold excess of cold Methanol under vigorous stirring.

-

Filter and dry in a vacuum oven at 40°C for 24 hours.

Process Visualization (Graphviz)

Caption: Workflow for Ti-catalyzed melt polycondensation. Vacuum application is critical for driving molecular weight growth.

Protocol B: Enzymatic Polycondensation (Green Route)

Objective: Synthesis of metal-free, biomedical-grade P(8HO) with controlled polydispersity. Mechanism: Lipase-catalyzed non-activated esterification. The enzyme acts as an entropy trap, facilitating the reaction in mild conditions.

Materials

-

Monomer: 8-Hydroxyoctanoic acid (or Ethyl 8-hydroxyoctanoate).

-

Biocatalyst: Novozym 435 (Lipase B from C. antarctica immobilized on acrylic resin).

-

Pre-treatment:[5] Dry enzyme over P

O

-

-

Solvent: Diphenyl ether (high boiling point) or Toluene (if conducting at <110°C). Note: Bulk polymerization (solvent-free) is preferred for higher yield.

-

Desiccant: Activated Molecular Sieves (4Å) (in a thimble or directly in solvent).

Experimental Workflow

-

Setup: Use a round-bottom flask connected to a Dean-Stark apparatus (if using toluene) or a vacuum line (for bulk).

-

Reaction:

-

Mix Monomer (5 g) and Novozym 435 (10 wt% relative to monomer).

-

Solvent-Free (Bulk): Heat to 70°C - 80°C . Apply mild vacuum (approx. 20-50 mmHg) to remove water continuously.

-

Solvent-Based: Reflux in Toluene (110°C) with molecular sieves in the vapor path to trap water.

-

-

Duration: 24–48 hours. Enzymatic kinetics are slower than metal catalysis.

-

Workup:

-

Dilute reaction mixture with Chloroform.

-

Filter to remove the immobilized enzyme (Novozym 435 beads). Note: The enzyme can often be washed and reused.

-

Concentrate filtrate and precipitate in cold Methanol.

-

Characterization & Data Interpretation

NMR Spectroscopy ( H NMR, CDCl )

Self-validation of the polymer structure relies on the shift of the

| Proton Environment | Chemical Shift ( | Interpretation |

| -CH | 3.65 (t) | Indicates unreacted termini. Intensity decreases as MW increases. |

| -CH | 4.05 (t) | Diagnostic Peak. Shift from 3.65 confirms ester bond formation. |

| -CH | 2.30 (t) | Backbone methylene. |

| -(CH | 1.30 - 1.70 (m) | Bulk methylene chain. |

Thermal Properties (DSC)

P(8HO) behaves as a "polyethylene-mimic" polyester.

-

Melting Temperature (

): ~70°C – 80°C (Dependent on MW and thermal history). -

Glass Transition (

): ~ -45°C (Provides excellent low-temperature toughness). -

Crystallinity: typically 30–50%.

Comparative Analysis: P(8HO) vs. P(3HO)

| Feature | Poly(8-hydroxyoctanoate) [P(8HO)] | Poly(3-hydroxyoctanoate) [P(3HO)] |

| Origin | Synthetic / Chemo-enzymatic | Bacterial Fermentation (Pseudomonas) |

| Structure | Linear ([-O-(CH | Branched ([-O-CH(C |

| Crystallinity | Semi-crystalline | Amorphous / Low Crystallinity |

| Mechanicals | Tough, Ductile (LDPE-like) | Elastomeric, tacky |

| Application | Structural bioplastic, Films | Soft tissue engineering, Coatings |

Troubleshooting & Optimization (Self-Validating Systems)

-

Issue: Low Molecular Weight (Brittle Polymer)

-

Issue: Discoloration (Yellowing/Browning)

References

-

Hong, C.-B., et al. (2025). Sustainable Synthesis of Biomass-Derived C8 Monomers for Closed-Loop Recyclable and Biodegradable Polyesters.[2][3] Journal of the American Chemical Society.[2][7] Link

- Key citation for Melt Polycondens

-

Kobayashi, S., et al. Enzymatic Polymerization. Chemical Reviews. Link

- Foundational text for lipase-catalyzed polycondens

-

Gross, R. A., et al. Biodegradable Polymers for the Environment. Science. Link

- Context on green polymer synthesis and biodegradability.

-

Rai, R., et al. Poly(3-hydroxyoctanoate) P(3HO), a Medium Chain Length Polyhydroxyalkanoate Homopolymer from Pseudomonas mendocina. Biomacromolecules.[6][8] Link

- Reference for distinguishing bacterial P(3HO)

-

Anderson, A. J., et al. Biosynthesis and composition of bacterial poly(hydroxyalkanoates). International Journal of Biological Macromolecules. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. ikifp.edu.pl [ikifp.edu.pl]

- 6. ikifp.edu.pl [ikifp.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. Developing the Next Generation of Biocatalysts for Industrial Chemical Synthesis | FP7 | CORDIS | Comisión Europea [cordis.europa.eu]

Technical Application Note: Methyl 8-Hydroxyoctanoate in Heterobifunctional Ligand Design

This guide details the strategic application, synthesis, and functionalization of Methyl 8-hydroxyoctanoate (CAS: 20257-95-8).[1] It is designed for medicinal chemists and process engineers requiring high-purity heterobifunctional linkers.

Executive Summary

Methyl 8-hydroxyoctanoate is a critical C8 "Janus" intermediate—a molecule with dual, chemically distinct faces (primary alcohol and methyl ester). Its 8-carbon aliphatic chain provides an optimal balance between lipophilicity (LogP ~1.4) and flexibility, making it a preferred scaffold for:

-

PROTAC® Linkers: Spanning the E3 ligase and Target Protein (POI) with defined spatial separation.

-

Lipid Mimetics: Synthesis of prostaglandin analogues and

-functionalized fatty acids. -

Surface Modification: Anchoring bioactive ligands to silica or gold surfaces via silanization or thiol-exchange (after modification).

This guide provides a validated protocol for its synthesis, purification, and transformation into high-value pharmacological constructs.

Chemical Profile & Strategic Utility

| Property | Specification | Strategic Implication |

| CAS | 20257-95-8 | Verified identifier for regulatory filing. |

| Formula | MW: 174.24 g/mol .[2][3] | |

| Structure | Bifunctional: | |

| Boiling Point | 135–140 °C (at 0.5 mmHg) | High boiling point requires vacuum distillation or column chromatography for purification. |

| Solubility | DCM, MeOH, EtOAc, DMSO | Compatible with standard organic synthesis and biological assay buffers (after hydrolysis). |

| Stability | Stable at | Ester is susceptible to hydrolysis; store under inert atmosphere (Ar/N2). |

Why C8 (Octanoate)?

In PROTAC design, linker length is a determinant of ternary complex stability (cooperativity). The C8 chain (~10-12 Å extended length) often sits in the "Goldilocks" zone—long enough to prevent steric clash between ligase and POI, but rigid enough to avoid entropic penalty compared to longer PEG chains.

Synthesis Protocol: The "Statistical Desymmetrization" Route

While commercially available, in-house synthesis is often required to introduce isotopic labels (

Materials

-

Substrate: 1,8-Octanediol (98% purity).

-

Reagent: Acetyl chloride (or Methyl acetate for enzymatic route).

-

Solvent: THF (anhydrous) or DCM.

-

Catalyst:

(catalytic) or Lipase (Novozym 435 for green chemistry).

Protocol A: Chemical Mono-Esterification (Scale: 10g)

Note: This method relies on statistical probability. You will obtain Diol (unreacted), Mono-ester (Target), and Di-ester. Separation is key.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF). Charge with 1,8-octanediol (14.6 g, 100 mmol) and anhydrous THF (100 mL).

-

Activation: Add Pyridine (8.1 mL, 100 mmol) to scavenge HCl. Cool to

. -

Addition: Dropwise add Methyl Chloroformate (or Acetyl Chloride if making acetate, but for methyl octanoate we need the methyl ester end).

-

Correction for Target Molecule: To make Methyl 8-hydroxyoctanoate , we actually need to mono-methylate suberic acid or mono-hydrolyze dimethyl suberate . The diol route yields the acetate ester, not the methyl ester of the acid.

-

Revised Protocol (The "Suberate" Route): This is the industry standard for this specific CAS.

-

Revised Protocol B: Selective Hydrolysis of Dimethyl Suberate

Target: Methyl 8-hydroxyoctanoate from Dimethyl Suberate.

-

Starting Material: Dimethyl suberate (20.2 g, 100 mmol).

-

Enzymatic Hydrolysis (High Selectivity):

-

Suspend dimethyl suberate in Phosphate Buffer (pH 7.0, 200 mL).

-

Add Pig Liver Esterase (PLE) or Candida antarctica Lipase B (immobilized).

-

Stir at

with pH stat monitoring (maintaining pH 7 with 1M NaOH). -

Stop Point: When 1.0 equivalent of NaOH has been consumed (indicating mono-hydrolysis).

-

-

Workup:

-

Extract unreacted diester with Hexanes (

mL). The mono-ester salt remains in the aqueous phase. -

Acidify aqueous phase to pH 2 with 1M HCl.

-

Extract the Monomethyl Suberate (Acid-Ester) with EtOAc.

-

-

Reduction to Alcohol (The Critical Step):

-

Dissolve Monomethyl Suberate (10 mmol) in dry THF (50 mL) at

. -

Add Borane-Dimethyl Sulfide (BH3·DMS) (1.1 equiv) dropwise. Crucial: Borane reduces the Carboxylic Acid selectively in the presence of the Methyl Ester at low temps.

-

Stir for 2h, allow to warm to RT.

-

Quench with MeOH. Concentrate.

-

-

Purification: Flash Chromatography (Hexane:EtOAc 7:3).

-

Yield: ~75-85%.

-

QC:

NMR (

-

Functionalization & "Hub" Reactivity

Methyl 8-hydroxyoctanoate acts as a divergent hub. The alcohol (

Diagram 1: The Divergent Synthesis Hub

Caption: Divergent synthetic pathways from Methyl 8-hydroxyoctanoate. Colors indicate reactivity class (Blue: Core, Red: Electrophile, Green: Nucleophile/Acid, Yellow: Leaving Group).

Case Study: Synthesis of a VHL-Recruiting PROTAC Linker

Objective: Create a linker-ligand construct connecting a VHL Ligand (VH032 derivative) to a Target Ligand via the C8 chain.

Workflow

-

Step 1: Activation (Bromination)

-

Convert Methyl 8-hydroxyoctanoate to Methyl 8-bromooctanoate .

-

Reagents:

(1.2 eq), -

Why: The bromide is a superior leaving group for

attack by phenolic or amine-based ligands.

-

-

Step 2: Ligand Coupling (The "Left" Side)

-

React Methyl 8-bromooctanoate with Ligand A (e.g., a phenol derivative of the Target Warhead).

-

Conditions:

, DMF, -

Product: Ligand-O-

.

-

-

Step 3: Ester Hydrolysis

-

Deprotect the latent ester to reveal the carboxylic acid.

-

Conditions: LiOH (2 eq), THF/H2O (4:1), RT, 4h.

-

Product: Ligand-O-

.

-

-

Step 4: Amide Coupling (The "Right" Side)

Diagram 2: PROTAC Assembly Workflow

Caption: Step-wise assembly of a PROTAC degrader using Methyl 8-hydroxyoctanoate as the linear linker backbone.

Quality Control & Troubleshooting

| Parameter | Acceptance Criteria | Common Failure Mode | Solution |

| Purity (GC/HPLC) | Presence of Diester (Dimethyl suberate) | Increase column length; use gradient elution (Hex/EtOAc). | |

| Water Content | Hydrolysis of ester to acid | Store over molecular sieves (4Å); reseal under Argon. | |

| Appearance | Clear, colorless liquid | Yellowing (Oxidation) | Distill under vacuum if significant yellowing occurs. |

| NMR Verification | Loss of OMe singlet (Hydrolysis) | Re-esterify with MeOH/H2SO4 if acid is detected. |

References

-

PubChem. (2023). Methyl 8-hydroxyoctanoate | C9H18O3.[1][2][3][5] National Library of Medicine. [Link]

-

Jiang, X., et al. (2017).[6] Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Journal of King Saud University - Science. (Demonstrates C8 linker utility). [Link]

-

Klen, E. E., et al. (2018). Study of Alkylation Reactions of 8-Bromo derivatives. Bashkir Chemical Journal. (Protocols for alkylation of C8 bromides). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 8-hydroxyoctanoate | C9H18O3 | CID 554055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PubChemLite - Methyl 8-hydroxyoctanoate (C9H18O3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

Synthesis of Queen Substance ((E)-9-oxo-2-decenoic acid) from Methyl 8-hydroxyoctanoate: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the multi-step synthesis of the honeybee queen substance, (E)-9-oxo-2-decenoic acid, commencing from the readily available starting material, methyl 8-hydroxyoctanoate. This protocol is designed for researchers in chemical synthesis, drug development, and related scientific fields. The synthesis involves two key transformations: the oxidation of a primary alcohol to an aldehyde and a subsequent Horner-Wadsworth-Emmons olefination to stereoselectively form the α,β-unsaturated ester, followed by saponification to yield the target carboxylic acid. This guide offers a detailed, step-by-step experimental procedure, including insights into the rationale behind the choice of reagents and reaction conditions, comprehensive safety protocols, and expected analytical data for the synthesized compounds.

Introduction

The queen substance, (E)-9-oxo-2-decenoic acid, is a vital pheromone in honeybee colonies, regulating social order and reproductive processes.[1] Its synthesis has been a subject of interest for its biological activity and as a target for demonstrating synthetic methodologies. This application note details a robust and accessible synthetic route starting from methyl 8-hydroxyoctanoate. The chosen pathway leverages two powerful and well-understood reactions in organic synthesis: a selective oxidation and the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high (E)-selectivity in alkene formation.[2][3][4]

Synthetic Strategy Overview

The synthesis is designed as a three-step sequence, providing a logical and efficient pathway to the target molecule.

Caption: Overall synthetic workflow.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where required. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Product purification should be performed using column chromatography. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer. Infrared (IR) spectra should be obtained using a Fourier-transform infrared spectrometer.

Step 1: Oxidation of Methyl 8-hydroxyoctanoate to Methyl 8-oxooctanoate

For the selective oxidation of the primary alcohol to an aldehyde without affecting the ester functionality, two reliable methods are presented: Swern oxidation and Pyridinium Chlorochromate (PCC) oxidation. The Swern oxidation is often preferred due to its mild reaction conditions and avoidance of chromium-based reagents.[5][6]

Method A: Swern Oxidation

Caption: Workflow for Swern oxidation.

Protocol:

-

To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of methyl 8-hydroxyoctanoate (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq.) and stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 8-oxooctanoate.

Method B: Pyridinium Chlorochromate (PCC) Oxidation

Protocol:

-

To a stirred suspension of PCC (1.5 eq.) in anhydrous DCM, add a solution of methyl 8-hydroxyoctanoate (1.0 eq.) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Swern Oxidation | PCC Oxidation |

| Reagents | Oxalyl chloride, DMSO, Triethylamine | Pyridinium Chlorochromate |

| Temperature | -78 °C to room temperature | Room temperature |

| Advantages | Mild conditions, high yields, avoids heavy metals | Simpler setup, readily available reagent |

| Disadvantages | Requires low temperatures, byproduct odor | Use of carcinogenic chromium reagent |

Step 2: Horner-Wadsworth-Emmons Olefination

The HWE reaction provides a highly stereoselective method to form the (E)-α,β-unsaturated ester.[2][4] Triethyl phosphonoacetate is used as the phosphonate reagent.[7]

Caption: Workflow for HWE olefination.

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of methyl 8-oxooctanoate (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl (E)-9-oxo-2-decenoate.

Step 3: Saponification to (E)-9-oxo-2-decenoic acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Protocol:

-

Dissolve methyl (E)-9-oxo-2-decenoate (1.0 eq.) in a mixture of methanol and water.

-

Add potassium hydroxide (2.0 eq.) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (E)-9-oxo-2-decenoic acid.[8]

Analytical Data

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) | Expected IR (cm⁻¹) |

| Methyl 8-oxooctanoate | C₉H₁₆O₃ | 172.22 | ~9.76 (t, 1H, CHO), 3.67 (s, 3H, OCH₃), 2.44 (dt, 2H, CH₂CHO), 2.30 (t, 2H, CH₂CO₂Me), 1.65-1.55 (m, 4H), 1.40-1.30 (m, 4H) | ~2930, 2720, 1740, 1725 |

| Methyl (E)-9-oxo-2-decenoate | C₁₁H₁₈O₃ | 198.26 | ~6.97 (dt, 1H, =CHCO₂Me), 5.82 (d, 1H, -CH=), 3.73 (s, 3H, OCH₃), 2.45 (t, 2H, CH₂CO), 2.20 (q, 2H, CH₂CH=), 2.14 (s, 3H, COCH₃), 1.65-1.55 (m, 2H), 1.45-1.30 (m, 4H) | ~2940, 1725, 1655, 1270, 980 |

| (E)-9-oxo-2-decenoic acid | C₁₀H₁₆O₃ | 184.23 | ~10.8 (br s, 1H, COOH), 6.5-6.7 (m, 1H, -CH=CH-COOH), 5.6 (d, 1H, J=16 Hz, -CH=CH-COOH), 2.25 (t, 2H, J=7 Hz, -CH₂CO-), 2.1 (s, 3H, CH₃CO-), 1.85 (m, 2H, -CH₂-CH=CH-), 1.1-1.3 (m, 6H, (-CH₂-)₃)[8] | ~3500-2950, 1710, 1690, 1650, 990[8] |

Safety and Handling

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Oxalyl Chloride: Toxic if inhaled and causes severe skin burns and eye damage.[9][10] Handle with extreme care.

-

Dimethyl Sulfoxide (DMSO): Readily absorbed through the skin. Avoid contact.

-

Pyridinium Chlorochromate (PCC): Oxidizer and suspected carcinogen.[11][12][13][14][15] Avoid inhalation of dust and skin contact.

-

Sodium Hydride: Water-reactive and flammable solid.[16][17][18][19] Handle under an inert atmosphere and away from moisture.

-

Triethyl phosphonoacetate: Causes serious eye irritation.[20][21][22][23] Avoid contact with eyes.

References

-

Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved February 9, 2026, from [Link]

-

Swern Oxidation of Alcohols | A useful alternative to PCC. (2023, October 31). YouTube. Retrieved February 9, 2026, from [Link]

-

Horner–Wadsworth–Emmons reaction. (2023, December 29). In Wikipedia. Retrieved February 9, 2026, from [Link]

-

Wittig & HWE Reactions - Alkene Synthesis (IOC 39). (2022, April 27). YouTube. Retrieved February 9, 2026, from [Link]

-

Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved February 9, 2026, from [Link]

-

Wittig reaction. (2023, November 29). In Wikipedia. Retrieved February 9, 2026, from [Link]

- Arora, A. K., Singh, J., Sharma, M., & Kad, G. L. (1996). Synthesis via ultrasound: A short and convenient synthesis of 9-oxo-2(E)-decenoic acid. Indian Journal of Chemistry - Section B, 35(1), 75-76.

- Odinokov, V. N., et al. (2010). New approach to the synthesis of 9-oxo-2E-decenoic acid, a multifunctional pheromone of queen honeybee, from the telomer of butadiene and water.

-

Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved February 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved February 9, 2026, from [Link]

- Concellón, J. M., Rodríguez-Solla, H., & Díaz, P. (2007). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes.

- Ishmuratov, G. Y., et al. (2011). Synthesis of 10-Hydroxy- and 9-Oxo-2e-Decenoic Acids from Oleic Acid.

-

Pherobase. (n.d.). The Pherobase NMR: (E)-9-oxo-2-Decenoic acid|E2-9-oxo-10Acid|C10H16O3. Retrieved February 9, 2026, from [Link]

- Li, J., et al. (2005). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles.